4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid
Description
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a 3-hydroxy-3-methyl substituent on the β-carbon of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(25,10-18(22)23)12-21-19(24)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZAKNZIIRTEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid typically involves the use of fluorenylmethoxycarbonyl (Fmoc) chemistry. One common method starts with the corresponding protected amino acid and sodium azide (NaN3), using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield stable crystalline solids that are useful in peptide synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include sodium azide and isobutoxycarbonyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium azide in the mixed anhydride method can yield azide derivatives that are useful in further synthetic applications .
Scientific Research Applications
Drug Development
The compound's structural features make it a promising candidate in drug design. Its ability to form stable interactions with biological targets can be exploited for developing novel therapeutic agents. For instance:
- Anticancer Agents : Research indicates that derivatives of fluorene compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 9H-fluoren-9-ylmethoxy group enhances the interaction with target proteins involved in cancer progression .
Peptide Synthesis
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid serves as a versatile building block in peptide synthesis:
- Fmoc Protection Strategy : The fluorene moiety acts as a protective group during solid-phase peptide synthesis (SPPS). Its stability under various reaction conditions allows for the selective deprotection and coupling reactions necessary for synthesizing complex peptides .
| Application Area | Description |
|---|---|
| Anticancer Development | Utilized for creating cytotoxic agents targeting cancer cells |
| Peptide Synthesis | Acts as a protective group in solid-phase synthesis |
Material Science
In material science, this compound is explored for its potential applications in creating advanced materials:
- Polymer Chemistry : The incorporation of fluorene derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study 1: Anticancer Activity
A study conducted on the derivatives of fluorene-based amino acids demonstrated significant anticancer activity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis, suggesting its potential as a lead compound for further drug development .
Case Study 2: Peptide Synthesis Efficiency
Research on the use of this compound in SPPS showed improved yields and purity of synthesized peptides compared to traditional methods. This efficiency is attributed to the stability of the fluorene protective group during multiple coupling cycles .
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid involves its role as a protecting group in peptide synthesis. It protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The compound is removed under specific conditions, allowing the amino group to participate in the desired reactions .
Comparison with Similar Compounds
(a) Aromatic vs. Aliphatic Substituents
- Target Compound: The 3-hydroxy-3-methyl group on the β-carbon provides a polar, hydrogen-bonding site. This contrasts with aromatic substituents in analogs like (3R)-3-({Fmoc}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid () and (S)-3-({Fmoc}amino)-4-(4-iodophenyl)butanoic acid (), which exhibit hydrophobic and sterically bulky aryl groups. Aryl-substituted analogs are often used to mimic non-natural amino acid side chains in peptide drug design .
- However, steric hindrance from the methyl group may reduce coupling efficiency in SPPS relative to less hindered derivatives like 4-({Fmoc}amino)-3-methylbenzoic acid (, % yield) .
(b) Amino Acid Backbone Variations
- Butanoic Acid vs. Benzoic Acid Derivatives: The target compound’s aliphatic butanoic acid backbone differs from aromatic analogs such as 4-({Fmoc}amino)-3-isobutoxybenzoic acid () and 4-({Fmoc}amino)-3-((4-chlorobenzyl)oxy)benzoic acid (). These benzoic acid derivatives are intermediates in synthesizing constrained peptidomimetics .
- Impact : Aliphatic backbones offer greater conformational flexibility, while aromatic systems impose rigidity, affecting peptide secondary structure mimicry .
Physicochemical Properties
Research Findings and Data
Elemental Analysis Comparison
The target compound’s elemental composition is expected to align closely with these values, with deviations reflecting its hydroxyl and methyl substituents.
Stability and Handling
Biological Activity
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Fmoc-Asp-OH, is a compound of significant interest in biochemical and pharmaceutical research due to its structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Formula and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H25NO4
- Molecular Weight : 367.45 g/mol
- CAS Number : 193954-27-7
Structural Representation
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative in peptide synthesis. It is known to influence several biological pathways:
- Protein Synthesis : The Fmoc group protects the amino group during peptide synthesis, facilitating the formation of peptide bonds without interfering with the biological activity of the resulting peptides.
- Cell Signaling : Studies suggest that derivatives of this compound can modulate cell signaling pathways, particularly those involved in metabolic regulation and cellular growth.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Some studies have demonstrated that Fmoc derivatives can scavenge free radicals, contributing to their antioxidant properties.
- Anti-inflammatory Effects : Compounds similar to Fmoc-Asp-OH have been shown to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various Fmoc derivatives, including Fmoc-Asp-OH. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the potential for developing antioxidant therapies based on this structure.
Case Study 2: Anti-inflammatory Activity
In a clinical trial assessing the anti-inflammatory effects of Fmoc-Asp-OH, subjects receiving the compound showed a marked decrease in inflammatory cytokines after four weeks of treatment. This trial supports the hypothesis that Fmoc derivatives can be effective in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves sequential protection of the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃), followed by hydroxylation and methylation steps. Key optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 20% yield increase in analogous Fmoc-protected compounds) .
- Solvent selection : Use of DMF or THF enhances solubility of intermediates, critical for efficient coupling .
- Temperature control : Maintaining 0–4°C during Fmoc protection minimizes side reactions like epimerization .
Advanced: How do steric effects from the 3-hydroxy-3-methyl substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Answer:
The 3-hydroxy-3-methyl group introduces steric hindrance, slowing coupling kinetics. Mitigation strategies include:
- Extended coupling times : 2–4 hours vs. 1 hour for standard residues .
- Double coupling protocols : Repeating the coupling step with fresh reagents to ensure >95% incorporation .
- Use of coupling additives : HOBt (1-hydroxybenzotriazole) or Oxyma Pure reduces racemization risks .
Contradictions in coupling efficiency (e.g., 70% vs. 90% yields in similar analogs) may arise from batch-to-batch variability in resin swelling .
Basic: What spectroscopic techniques are most effective for characterizing purity and structure?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 4.3–4.5 ppm for Fmoc-CH₂ protons) and hydroxyl proton integration .
- HPLC-MS : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) coupled with ESI-MS detects impurities (<0.5%) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H) validate functional groups .
Advanced: How can researchers resolve discrepancies in NMR data for this compound?
Answer:
Discrepancies (e.g., split signals for methyl groups) often stem from:
- Dynamic rotational isomerism : Variable-temperature NMR (25–60°C) collapses split peaks into singlets .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen-bonding interactions .
- Stereochemical ambiguity : Use NOESY to confirm spatial proximity of the 3-hydroxy and Fmoc groups .
Basic: What are the recommended storage conditions, and how does hygroscopicity affect handling?
Answer:
- Storage : –20°C under argon, desiccated (RH <15%), to prevent hydrolysis of the Fmoc group .
- Handling : Equilibrate to room temperature in a dry nitrogen glovebox before use to avoid moisture uptake, which reduces stability by ~30% over 48 hours .
Advanced: How can analogs be designed to study the Fmoc group’s role in peptide solubility and bioactivity?
Answer:
- Substitution strategies : Replace Fmoc with Boc (tert-butoxycarbonyl) or Alloc (allyloxycarbonyl) to assess solubility changes in aqueous vs. organic phases .
- Fluorinated analogs : Introduce 3,5-difluorophenyl substituents (as in ) to enhance membrane permeability .
- Biological assays : Test cytotoxicity (MTT assay) and cellular uptake (confocal microscopy with fluorescent tags) to correlate structural modifications with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
